Glycochenodeoxycholic acid sodium
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Overview
Description
Glycochenodeoxycholic acid sodium is a bile salt formed in the liver from chenodeoxycholic acid and glycine, typically found as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . This compound is used as a cholagogue and choleretic, aiding in the digestion and absorption of dietary fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycochenodeoxycholic acid sodium is synthesized by conjugating chenodeoxycholic acid with glycine in the liver . The reaction involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid and the amino group of glycine .
Industrial Production Methods: Industrial production of this compound involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with glycine under controlled conditions . The product is then purified and converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: Glycochenodeoxycholic acid sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Glycochenodeoxycholic acid sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying bile acid chemistry and reactions.
Biology: It is used to study the role of bile acids in cellular processes and their effects on cell membranes.
Medicine: It is used in research on liver diseases, cholesterol metabolism, and bile acid-related disorders.
Industry: It is used in the formulation of pharmaceuticals and as a detergent in various industrial processes.
Mechanism of Action
Glycochenodeoxycholic acid sodium acts as a detergent to solubilize fats for absorption in the intestines . It interacts with bile acid transporters and receptors, facilitating the emulsification and absorption of dietary fats . The compound also induces hepatocyte apoptosis, which is partially mediated by the Fas pathway .
Comparison with Similar Compounds
Glycodeoxycholic acid: Formed by conjugation of deoxycholate with glycine.
Glycocholic acid: Formed by conjugation of cholic acid with glycine.
Taurochenodeoxycholic acid: Formed by conjugation of chenodeoxycholic acid with taurine.
Uniqueness: Glycochenodeoxycholic acid sodium is unique due to its specific role in solubilizing fats and its distinct molecular structure, which includes two hydroxyl groups at positions 3α and 7α . This structural uniqueness contributes to its specific biological functions and interactions with bile acid receptors .
Properties
Molecular Formula |
C26H42NNaO5 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16?,17-,18-,19?,20?,21-,24?,25+,26-;/m1./s1 |
InChI Key |
AAYACJGHNRIFCT-XUMGSDNXSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
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